molecular formula C16H13N3O B101482 (3-Methyl-5-phenyl-1,2-oxazol-4-yl)-phenyldiazene CAS No. 30082-03-2

(3-Methyl-5-phenyl-1,2-oxazol-4-yl)-phenyldiazene

Cat. No. B101482
CAS RN: 30082-03-2
M. Wt: 263.29 g/mol
InChI Key: LSTKIGHUFIJZML-UHFFFAOYSA-N
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Description

(3-Methyl-5-phenyl-1,2-oxazol-4-yl)-phenyldiazene is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPDP or 3-Methyl-5-phenyl-4-phenyldiazenylisoxazole, and it has a molecular formula of C18H14N4O.

Mechanism Of Action

The mechanism of action of (3-Methyl-5-phenyl-1,2-oxazol-4-yl)-phenyldiazene is not fully understood. However, it has been proposed that the compound interacts with cellular proteins and enzymes, leading to the inhibition of cell growth and induction of apoptosis.

Biochemical And Physiological Effects

The biochemical and physiological effects of (3-Methyl-5-phenyl-1,2-oxazol-4-yl)-phenyldiazene are still being studied. However, it has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using (3-Methyl-5-phenyl-1,2-oxazol-4-yl)-phenyldiazene in lab experiments is its potential for various applications. It is a versatile compound that can be used in the synthesis of organic semiconductors, MOFs, and as a potential anticancer agent. However, one of the limitations of using MPDP in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

The potential applications of (3-Methyl-5-phenyl-1,2-oxazol-4-yl)-phenyldiazene are vast, and there are many future directions that can be explored. One potential direction is the development of new organic semiconductors using MPDP as a building block. Another direction is the synthesis of new MOFs using MPDP as a ligand. Additionally, further research can be conducted to explore the anticancer properties of MPDP and its potential use in cancer therapy.

Synthesis Methods

The synthesis of (3-Methyl-5-phenyl-1,2-oxazol-4-yl)-phenyldiazene is a multi-step process that involves the reaction of 3-methyl-4-phenyldiazenylisoxazole with phenyl isocyanate. The reaction takes place in the presence of a catalyst, which is usually a Lewis acid such as aluminum chloride or zinc chloride. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.

Scientific Research Applications

(3-Methyl-5-phenyl-1,2-oxazol-4-yl)-phenyldiazene has been extensively studied for its potential applications in various fields such as organic electronics, materials science, and medicinal chemistry. In the field of organic electronics, MPDP has been used as a building block for the synthesis of organic semiconductors. These semiconductors have shown promising results in the development of electronic devices such as organic field-effect transistors and organic solar cells.
In the field of materials science, MPDP has been used as a ligand for the synthesis of metal-organic frameworks (MOFs). These MOFs have shown potential applications in gas storage, separation, and catalysis. In medicinal chemistry, MPDP has been studied for its potential anticancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

properties

CAS RN

30082-03-2

Product Name

(3-Methyl-5-phenyl-1,2-oxazol-4-yl)-phenyldiazene

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

(3-methyl-5-phenyl-1,2-oxazol-4-yl)-phenyldiazene

InChI

InChI=1S/C16H13N3O/c1-12-15(18-17-14-10-6-3-7-11-14)16(20-19-12)13-8-4-2-5-9-13/h2-11H,1H3

InChI Key

LSTKIGHUFIJZML-UHFFFAOYSA-N

SMILES

CC1=NOC(=C1N=NC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC1=NOC(=C1N=NC2=CC=CC=C2)C3=CC=CC=C3

Other CAS RN

30082-03-2

Origin of Product

United States

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